Mutant-Specific Potency: Ivacaftor vs GLPG1837 on G551D and F508del CFTR
Ivacaftor exhibits a distinct mutant-selectivity profile compared to the next-generation potentiator GLPG1837. Ivacaftor's potency on G551D-CFTR (EC50 100 nM) is 3.4-fold superior to that of GLPG1837 (EC50 339 nM), whereas GLPG1837 is 8.3-fold more potent on F508del-CFTR (EC50 3 nM vs 25 nM for ivacaftor) [1]. This inversion in mutation preference — ivacaftor favoring the gating mutant G551D, GLPG1837 favoring the processing mutant F508del — reflects fundamentally different structure–activity relationships governing potentiator–CFTR interactions. Furthermore, single-channel measurements and YFP-halide efflux assays demonstrate that GLPG1837 achieves ~2.5-fold greater channel activity than VX-770 on G551D-CFTR in certain assay contexts, highlighting context-dependent readouts that must be considered when selecting a potentiator for in vitro studies [2].
| Evidence Dimension | Potency (EC50) on G551D-CFTR and F508del-CFTR |
|---|---|
| Target Compound Data | EC50: 100 nM (G551D-CFTR), 25 nM (F508del-CFTR) in FRT cells |
| Comparator Or Baseline | GLPG1837 (ABBV-974): EC50 339 nM (G551D-CFTR), 3 nM (F508del-CFTR) |
| Quantified Difference | Ivacaftor 3.4-fold more potent on G551D; GLPG1837 8.3-fold more potent on F508del |
| Conditions | Fisher rat thyroid (FRT) cell-based assays; YFP-halide efflux and single-channel electrophysiology for Po measurements |
Why This Matters
Procurement decisions for CFTR-targeted in vitro studies must be guided by the specific CFTR mutation under investigation: ivacaftor hydrate is the appropriate choice for G551D gating-mutant models, while GLPG1837 may be preferrable for F508del processing-mutant studies where maximal acute potentiation is desired.
- [1] PeptideDB. Ivacaftor Product Database: Bioactivity Data — EC50 values. Accessed 2026. View Source
- [2] Mijnders M, Musch S, Peters F, Conrath K, Braakman I, Kleizen B. Mutations in the second cytoplasmic loop of CFTR suggest distinct mode of action between potentiators VX-770 and GLPG1837. Pediatr Pulmonol. 2017;52(S47):S224. View Source
